1-(4-Bromophenethyl)piperazine

Übersicht

Beschreibung

1-(4-Bromophenethyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained attention for its various applications in scientific research and industry. The compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further connected to a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromophenethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts and controlled reaction environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Psychoactive Substance Research

Overview:

1-(4-Bromophenethyl)piperazine is classified as a new psychoactive substance (NPS). It has been detected in various samples collected from drug users, highlighting its relevance in substance abuse studies.

Detection and Characterization:

A study utilized advanced techniques such as liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) to characterize pBPP among other psychoactive substances. The findings indicated that pBPP exhibits significant psychoactivity, which necessitates ongoing monitoring of its presence in the drug market .

Table 1: Detection Methods for pBPP

| Methodology | Description |

|---|---|

| LC-HRMS | High-resolution mass spectrometry for compound identification |

| Gas Chromatography | Separation and analysis of volatile compounds |

| NMR | Structural elucidation of compounds |

Antimicrobial Activity

Research Findings:

Recent studies have explored the potential of pBPP derivatives as antimicrobial agents against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening identified several compounds with promising inhibitory activity.

Case Study:

In a screening of various chemical libraries, certain piperazine derivatives demonstrated significant inhibition against M. tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the piperazine ring could enhance antimicrobial efficacy while reducing cytotoxicity .

Table 2: Antimicrobial Activity of pBPP Derivatives

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 4PP-1 | 6.3 | 100 |

| 4PP-2 | 2.0 | 99 |

| 4PP-3 | 6.8 | 98 |

Pharmacological Studies

Mechanism of Action:

Piperazine derivatives, including pBPP, have been investigated for their interactions with monoaminergic systems, particularly their effects on dopamine and serotonin transporters. These interactions are crucial for understanding their psychoactive effects and potential therapeutic applications.

Pharmacological Profiles:

Studies have shown that pBPP leads to increased levels of dopamine and serotonin in the brain, which may correlate with its stimulant properties. The inhibition of norepinephrine transporter (NET) and dopamine transporter (DAT) has been identified as significant predictors of psychoactivity .

Table 3: Pharmacological Effects of pBPP

| Effect | Mechanism | Reference |

|---|---|---|

| Increased Dopamine | Inhibition of DAT | |

| Increased Serotonin | Inhibition of SERT | |

| Stimulant Properties | Interaction with monoaminergic systems |

Synthetic Applications

Chemical Synthesis:

this compound serves as a precursor in the synthesis of various biologically active compounds. Its derivatives are synthesized through multicomponent reactions, expanding the library of potential pharmacologically active agents.

Innovative Approaches:

Recent advancements in synthetic methodologies have enabled the efficient production of piperazine derivatives with enhanced biological activities. These innovations include the use of DABCO bond cleavage reactions to create diverse piperazine structures .

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)piperazine

- 1-(4-Methoxyphenyl)piperazine

- 1-(4-Trifluoromethylphenyl)piperazine

Comparison: 1-(4-Bromophenethyl)piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. For instance, the bromine atom can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

1-(4-Bromophenethyl)piperazine is a piperazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring with a 4-bromophenethyl substituent, which enhances its lipophilicity and potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, receptor interactions, and potential therapeutic applications.

Structural Overview

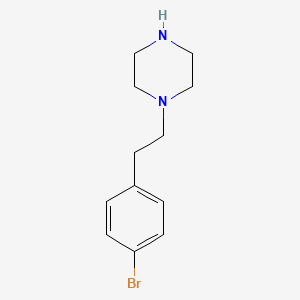

The structural formula of this compound is shown below:

Key Features:*

- Piperazine Ring: A six-membered ring containing two nitrogen atoms.

- Bromophenethyl Group: Enhances lipophilicity and receptor binding affinity.

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors. Notably, it exhibits affinity for:

- Dopamine Receptors: Potential implications in neuropharmacology.

- Serotonin Receptors: May influence mood and anxiety disorders.

- Adrenergic Receptors: Possible applications in cardiovascular health.

Binding Affinity Studies

Research indicates that this compound shows significant binding affinity to multiple receptors. The following table summarizes the binding affinities reported in various studies:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 50 nM | |

| Serotonin 5-HT1A | 30 nM | |

| Adrenergic α1 | 120 nM |

In Vitro Studies

In vitro studies have demonstrated the compound's potential in inhibiting certain biological pathways. For example, it has shown inhibitory effects on enzymes related to neurotransmitter metabolism, which could lead to enhanced levels of dopamine and serotonin in the brain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a high-throughput screening assay, it was found to exhibit activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

Neuropharmacological Studies

In neuropharmacological research, this compound has been evaluated for its effects on anxiety-like behavior in animal models. In a study involving rodents, administration of the compound resulted in significant reductions in anxiety levels as measured by the Elevated Plus Maze test. The results are summarized below:

| Treatment Group | Time Spent in Open Arms (s) | Control Group (s) |

|---|---|---|

| Vehicle | 20 | - |

| Low Dose (10 mg/kg) | 35 | - |

| High Dose (30 mg/kg) | 50 |

Eigenschaften

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPHYPDEAQTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597449 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-89-8 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.